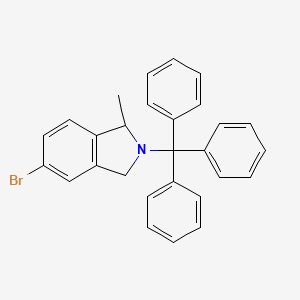
Riluzole 5-Trifluoromethoxy Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riluzole 5-Trifluoromethoxy Isomer is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riluzole 5-Trifluoromethoxy Isomer typically involves the cyclization of 2-aminobenzenethiol with trifluoromethoxy-substituted electrophiles. One common method includes the reaction of 2-aminobenzenethiol with trifluoromethoxybenzoyl chloride under basic conditions to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Riluzole 5-Trifluoromethoxy Isomer undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro-5-trifluoromethoxybenzothiazole.
Reduction: 2-Amino-5-trifluoromethylbenzothiazole.
Substitution: Various alkyl or acyl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Riluzole 5-Trifluoromethoxy Isomer involves its interaction with specific molecular targets. It has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and provide neuroprotective effects. Additionally, it may modulate the activity of certain receptors and enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-Amino-6-trifluoromethoxybenzothiazole: Similar structure but with the trifluoromethoxy group at the sixth position.
2-Amino-5-trifluoromethylbenzothiazole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Amino-5-methoxybenzothiazole: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness: Riluzole 5-Trifluoromethoxy Isomer is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for medicinal chemistry, as it can interact with biological targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C8H5F3N2OS |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-6-5(3-4)13-7(12)15-6/h1-3H,(H2,12,13) |
InChI Key |
XOCOZIHOJCULLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)


![5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8755735.png)


![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)

![1-(4-methoxybenzyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8755752.png)
![6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B8755757.png)
![7-Bromo-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8755764.png)

![Ethyl 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B8755772.png)

